(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c1-9-14(23-10(2)18-9)15(21)19-16-20(7-8-22-3)13-11(17)5-4-6-12(13)24-16/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXWBZWUNZOOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently under investigation. Preliminary studies suggest that it may be involved in pathways related to luminescence and electron transfer.
Pharmacokinetics
It has been noted that the compound exhibits good thermal and electrochemical stability. This could potentially influence its bioavailability, as compounds with good stability are often more resistant to metabolic degradation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its luminescent properties, it is possible that the compound could be used as a fluorescent probe in cellular imaging studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this particular compound, factors such as temperature, pH, and the presence of other chemicals could potentially affect its luminescent properties and, consequently, its mode of action.
Biological Activity
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry. Its complex structure, featuring multiple functional groups, suggests potential interactions with biological targets, which can lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide is with a molecular weight of approximately 365.44 g/mol. The presence of a fluorine atom, methoxy group, and thiazole moiety contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₃O₂S₂ |
| Molecular Weight | 365.44 g/mol |
| CAS Number | 1173585-69-7 |
| Chemical Structure | Structure |
Anticancer Activity
Preliminary studies indicate that compounds similar to (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide exhibit anticancer properties . Research has shown that benzothiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a series of related compounds demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties . They have been tested against various pathogens, showing effectiveness against bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects through modulation of inflammatory pathways. Heterocyclic compounds with sulfur or nitrogen in their structure have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Understanding the mechanism of action is crucial for optimizing the design of these compounds. The interactions typically involve:
- Targeting Enzymes : Many benzothiazole derivatives act as enzyme inhibitors, particularly those involved in cellular signaling pathways.
- Receptor Modulation : Some compounds may interact with specific receptors implicated in disease processes, altering their activity and downstream effects.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of benzothiazole derivatives:
- Anticancer Studies : Research demonstrated that modifications in the structure significantly enhance anticancer activity by affecting tubulin dynamics .
- Antimicrobial Testing : Compounds were evaluated against standard strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations .
- Anti-inflammatory Effects : In vitro assays indicated that certain derivatives significantly reduce the production of inflammatory mediators in activated macrophages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide and Thiadiazole Families
Substituent Effects on Physicochemical Properties
- Compound 6 (): N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide features an isoxazole ring and phenyl group. Its melting point (160°C) is lower than the target compound’s likely range (estimated 200–290°C based on analogues in ), reflecting reduced crystallinity due to less polar substituents .
- Compound 8a (): Incorporating a pyridin-2-yl group and acetyl substituent, this compound has a higher melting point (290°C), attributed to enhanced hydrogen bonding via carbonyl groups (IR: 1679, 1605 cm⁻¹) . The target compound’s methoxyethyl group may similarly improve solubility while maintaining thermal stability.
Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s amide C=O stretch is expected near 1605–1682 cm⁻¹, consistent with compounds like 8b (1715, 1617 cm⁻¹) and hydrazinecarbothioamides (1663–1682 cm⁻¹) in .
- ¹H-NMR : Fluorine atoms (e.g., in ’s 2,4-difluorobenzamide derivative) induce deshielding effects, as seen in δ 7.95–8.39 ppm for aromatic protons . The target’s 4-fluoro and methoxyethyl groups will similarly influence chemical shifts.
Data Tables: Key Comparative Parameters
Table 1. Physicochemical Properties of Selected Analogues
Q & A
Basic: What are the key steps in synthesizing (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide?
Answer:
The synthesis typically involves:
- Core Formation : Constructing the benzo[d]thiazole ring via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions .
- Substituent Introduction : Introducing the 2-methoxyethyl and 4-fluoro groups via alkylation or nucleophilic substitution .
- Carboxamide Coupling : Using coupling agents like EDCI/HOBt to attach the 2,4-dimethylthiazole-5-carboxamide moiety .
Critical Parameters : Temperature (60–80°C), solvent polarity (e.g., DMF), and reaction time (12–24 hrs) significantly impact yield and purity .
Advanced: How can reaction conditions be systematically optimized to improve synthesis yield?
Answer:
Use Design of Experiments (DOE) to evaluate factors like:
| Factor | Range | Impact |
|---|---|---|
| Temperature | 50–90°C | Higher temps accelerate kinetics but risk decomposition . |
| pH | 6–9 | Basic conditions favor cyclization . |
| Catalyst Loading | 5–20 mol% | Pd-based catalysts enhance coupling efficiency . |
| Analytical techniques (HPLC, LC-MS) monitor intermediates and by-products. Response surface methodology (RSM) identifies optimal conditions . |
Basic: Which spectroscopic methods are essential for structural validation?
Answer:
- NMR :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C4, methoxyethyl at N3) .
- 2D NMR (COSY, HSQC) : Resolve stereochemistry and Z/E configuration .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
-
Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with chloro, vary methoxyethyl chain length) .
-
Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using:
Assay Type Metric IC₅₀ Inhibitory potency SPR/BLI Binding kinetics -
Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding modes .
Basic: How to evaluate the compound’s metabolic stability in vitro?
Answer:
- Hepatic Microsome Assay : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Half-life (t₁/₂) : Calculate using first-order kinetics from concentration-time profiles .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .
- Data Normalization : Use positive controls (e.g., staurosporine for kinases) to standardize IC₅₀ values .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Basic: What in silico tools predict solubility and permeability?
Answer:
- LogP Calculation : Use SwissADME to estimate lipophilicity (target LogP ~3.5 for oral bioavailability) .
- Solubility Prediction : Employ Abraham solvation parameters or QSPR models .
- Permeability : Caco-2 cell models or PAMPA assays correlate with in vivo absorption .
Advanced: How to determine enantiomeric purity if chiral centers are present?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .
Basic: What are common degradation pathways under accelerated stability testing?
Answer:
- Hydrolysis : Cleavage of the carboxamide group in acidic/basic conditions .
- Oxidation : Sulfur in thiazole rings prone to oxidation (e.g., sulfoxide formation) .
- Photodegradation : Monitor via ICH Q1B guidelines using UV light (320–400 nm) .
Advanced: How to design a toxicology profile for preclinical development?
Answer:
-
In Vitro :
- hERG Assay : Patch-clamp to assess cardiac toxicity risks .
- Ames Test : Bacterial reverse mutation assay for genotoxicity .
-
In Vivo :
Study Type Duration Endpoints Acute Toxicity 14 days LD₅₀, organ histopathology Subchronic 28–90 days Hematology, biochemical markers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
